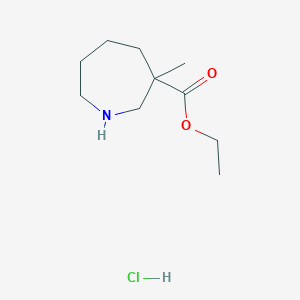

Ethyl 3-methylazepane-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-methylazepane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl. It is a derivative of azepane, a seven-membered heterocyclic compound containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methylazepane-3-carboxylate hydrochloride typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.

Introduction of the Carboxylate Group: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Esterification: The carboxylate group is esterified with ethanol to form the ethyl ester.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization, efficient catalysts for carboxylation, and controlled esterification processes. The hydrochloride formation is typically carried out in a controlled environment to ensure the stability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methylazepane-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the azepane ring to a more saturated structure.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amides or nitriles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols or more saturated azepane derivatives.

Substitution: Produces amides, nitriles, or other substituted derivatives.

Scientific Research Applications

Ethyl 3-methylazepane-3-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methylazepane-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-azepane-3-carboxylate: Lacks the methyl group, resulting in different reactivity and properties.

Methyl 3-methylazepane-3-carboxylate: Has a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

3-Methylazepane-3-carboxylic acid: The free acid form, which has different chemical properties and reactivity.

Uniqueness

Ethyl 3-methylazepane-3-carboxylate hydrochloride is unique due to its specific combination of the azepane ring, the ethyl ester group, and the hydrochloride salt. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Biological Activity

Ethyl 3-methylazepane-3-carboxylate hydrochloride is a compound with potential pharmacological applications. Its biological activity has been the subject of various studies, focusing on its mechanisms of action, efficacy in different biological systems, and structure-activity relationships (SAR). This article synthesizes findings from diverse sources to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound features a seven-membered azepane ring, which is a key structural element influencing its biological properties. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for various biological assays.

Research indicates that this compound interacts with several biological targets, primarily through non-covalent binding mechanisms. Studies have shown its inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. The compound's ability to modulate AChE activity suggests potential applications in treating neurodegenerative diseases.

Efficacy in Biological Assays

The compound has been evaluated in multiple in vitro assays to determine its pharmacological efficacy. Notably, it demonstrated significant inhibition of AChE with an IC50 value of approximately 0.82 μM, indicating strong activity against this target. This potency highlights its potential as a lead compound for developing therapeutics aimed at enhancing cholinergic function in conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the azepane ring and the carboxylate moiety can significantly influence the compound's biological activity. For instance, variations in alkyl chain length and branching at the methyl group have been correlated with changes in inhibitory potency against AChE and other enzymes .

| Modification | IC50 (μM) | Biological Target |

|---|---|---|

| Ethyl 3-methylazepane-3-carboxylate | 0.82 | AChE |

| Methyl substitution on azepane ring | 1.5 | AChE |

| Propyl substitution on carboxylate | 0.5 | AChE |

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Neuroprotective Effects : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuroinflammation, suggesting its potential as a neuroprotective agent.

- Antimicrobial Activity : The compound exhibited moderate antimicrobial activity against certain bacterial strains, indicating that it may have broader applications beyond neurological disorders.

- Toxicological Profile : Preliminary toxicity assessments showed that at therapeutic doses, the compound was well-tolerated with no significant adverse effects observed in animal models .

Properties

IUPAC Name |

ethyl 3-methylazepane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-3-13-9(12)10(2)6-4-5-7-11-8-10;/h11H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOWUNNMGIBXJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCNC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.